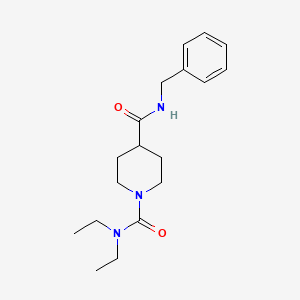![molecular formula C18H23NO B5401040 N-(3,4-dimethylphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide](/img/structure/B5401040.png)
N-(3,4-dimethylphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethylphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide, also known as DMBCN, is a synthetic compound with potential applications in scientific research. It has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
N-(3,4-dimethylphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide binds to sigma-1 receptors, which are located in various tissues, including the brain, heart, and lungs. Sigma-1 receptors are involved in various physiological processes, including pain, mood, and cognition. This compound has been shown to modulate the activity of these receptors, leading to changes in cellular signaling, gene expression, and protein synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the release of neurotransmitters, such as dopamine and glutamate, in the brain. It has also been shown to increase the expression of various genes involved in cellular signaling and protein synthesis. In addition, this compound has been shown to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
N-(3,4-dimethylphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide has several advantages for lab experiments. It is a selective sigma-1 receptor agonist, which allows for the specific modulation of these receptors. It is also relatively stable and easy to synthesize. However, this compound has some limitations for lab experiments. It has low water solubility, which can make it difficult to administer in vivo. In addition, its effects on sigma-1 receptors may be influenced by other factors, such as the presence of other ligands.
Future Directions
For the study of N-(3,4-dimethylphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide include the development of more potent and selective sigma-1 receptor agonists and the study of its potential applications in the treatment of neurodegenerative diseases.
Synthesis Methods
N-(3,4-dimethylphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide can be synthesized using various methods, including the Stille coupling reaction, Suzuki-Miyaura coupling reaction, and Buchwald-Hartwig amination reaction. The Stille coupling reaction involves the reaction of 3,4-dimethylphenyl iodide with bicyclo[6.1.0]non-2-ene-9-carboxylic acid, followed by the addition of palladium catalyst and triphenylphosphine. The Suzuki-Miyaura coupling reaction involves the reaction of 3,4-dimethylphenylboronic acid with bicyclo[6.1.0]non-2-ene-9-carboxylic acid, followed by the addition of palladium catalyst and potassium carbonate. The Buchwald-Hartwig amination reaction involves the reaction of 3,4-dimethylphenyl iodide with bicyclo[6.1.0]non-2-ene-9-carboxamide, followed by the addition of palladium catalyst and tri-tert-butylphosphine.
Scientific Research Applications
N-(3,4-dimethylphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for sigma-1 receptors, which are involved in various physiological processes, including pain, mood, and cognition. This compound has been used as a tool to study the role of sigma-1 receptors in these processes. It has also been studied as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Properties
IUPAC Name |
(2Z)-N-(3,4-dimethylphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-12-9-10-14(11-13(12)2)19-18(20)17-15-7-5-3-4-6-8-16(15)17/h5,7,9-11,15-17H,3-4,6,8H2,1-2H3,(H,19,20)/b7-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBGWYPDYQRNEJ-ALCCZGGFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2C3C2C=CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)C2C3C2/C=C\CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-ethylphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5400960.png)
![N,N-dimethyl-2-(9-oxo-1-oxa-8-azaspiro[4.6]undec-8-yl)acetamide](/img/structure/B5400966.png)
![N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}-1,3-benzothiazole-5-carboxamide](/img/structure/B5400967.png)
![N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-2-(4-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5400972.png)
![3-methyl-6-{[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B5400999.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-N'-(4-methoxyphenyl)urea](/img/structure/B5401014.png)
![2,2-dimethyl-N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5401019.png)
![3-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-5-(4-methylphenyl)-2(3H)-furanone](/img/structure/B5401027.png)
![2-methoxy-N-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5401035.png)

![N-(2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}ethyl)urea dihydrochloride](/img/structure/B5401053.png)

![2-[2-(2-bromo-5-ethoxy-4-methoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5401070.png)
